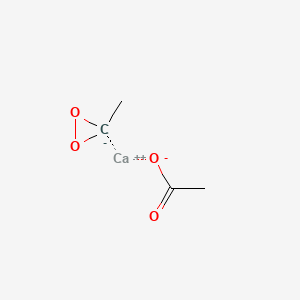

Calcium acetate, United States PharmacopeiaReference Standard

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Calcium acetate, known by its chemical formula C₄H₆CaO₄, is a calcium salt of acetic acid. It appears as a white, hygroscopic solid and is commonly used in various industries, including pharmaceuticals, food, and construction. It is known for its ability to bind phosphate, making it useful in medical applications, particularly for patients with kidney disease to control phosphate levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Calcium acetate can be synthesized through the reaction of acetic acid with calcium carbonate or calcium hydroxide. The reactions are as follows:

Reaction with Calcium Carbonate: [ 2CH₃COOH + CaCO₃ \rightarrow Ca(CH₃COO)₂ + H₂O + CO₂ ]

Reaction with Calcium Hydroxide: [ 2CH₃COOH + Ca(OH)₂ \rightarrow Ca(CH₃COO)₂ + 2H₂O ]

Industrial Production Methods: Industrial production of calcium acetate typically involves the reaction of acetic acid with calcium carbonate or calcium hydroxide under controlled conditions. The process may include steps such as filtration, drying, and purification to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Calcium acetate undergoes various chemical reactions, including:

Decomposition: When heated, calcium acetate decomposes to form calcium carbonate and acetic acid. [ Ca(CH₃COO)₂ \rightarrow CaCO₃ + CH₃COOH ]

Reaction with Sulfuric Acid: Produces calcium sulfate and acetic acid. [ Ca(CH₃COO)₂ + H₂SO₄ \rightarrow CaSO₄ + 2CH₃COOH ]

Common Reagents and Conditions:

Sulfuric Acid: Used in the reaction to produce calcium sulfate.

Heat: Applied to induce decomposition.

Major Products Formed:

Calcium Carbonate: Formed during decomposition.

Calcium Sulfate: Formed during the reaction with sulfuric acid.

Wissenschaftliche Forschungsanwendungen

Calcium acetate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a buffer in analytical chemistry.

Biology: Employed in studies related to calcium metabolism and as a calcium supplement in cell culture media.

Medicine: Used as a phosphate binder in patients with kidney disease to control hyperphosphatemia.

Industry: Utilized in the production of resins, as a food additive, and in the printing and dyeing of textiles

Wirkmechanismus

Calcium acetate acts primarily as a phosphate binder. It works by binding with phosphate in the food consumed, forming insoluble calcium phosphate, which is then excreted from the body without being absorbed. This mechanism helps in reducing phosphate levels in patients with kidney disease .

Vergleich Mit ähnlichen Verbindungen

Calcium Carbonate: Another calcium salt used as a phosphate binder but contains more elemental calcium.

Calcium Citrate: Contains less elemental calcium compared to calcium carbonate but is more soluble and better absorbed.

Calcium Lactate: Contains less elemental calcium and is used as a calcium supplement.

Uniqueness of Calcium Acetate: Calcium acetate is unique due to its high solubility at neutral pH, making it readily available for binding to phosphate in the proximal small intestine. This property makes it particularly effective as a phosphate binder in medical applications .

Eigenschaften

Molekularformel |

C4H6CaO4 |

|---|---|

Molekulargewicht |

158.17 g/mol |

InChI |

InChI=1S/C2H3O2.C2H4O2.Ca/c1-2-3-4-2;1-2(3)4;/h1H3;1H3,(H,3,4);/q-1;;+2/p-1 |

InChI-Schlüssel |

NQACKKXJNJXLHO-UHFFFAOYSA-M |

Kanonische SMILES |

C[C-]1OO1.CC(=O)[O-].[Ca+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol](/img/structure/B12379030.png)

![[(19S)-10,19-diethyl-19-[(1-methylcyclopropanecarbonyl)oxymethoxy]-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxymethyl 1-methylcyclopropane-1-carboxylate](/img/structure/B12379062.png)

![(4R)-1-[1-[(S)-[1-cyclopentyl-3-(2-methylphenyl)pyrazol-4-yl]-(4-methylphenyl)methyl]-2-oxidanylidene-pyridin-3-yl]-3-methyl-2-oxidanylidene-N-(3-oxidanylidene-2-azabicyclo[2.2.2]octan-4-yl)imidazolidine-4-carboxamide](/img/structure/B12379074.png)